molecular formula C12H16O6 B8665890 Methyl 3,5-bis(methoxymethoxy)benzoate CAS No. 76280-59-6

Methyl 3,5-bis(methoxymethoxy)benzoate

Cat. No.: B8665890
CAS No.: 76280-59-6
M. Wt: 256.25 g/mol
InChI Key: IISXFBLBSRVTIP-UHFFFAOYSA-N
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Description

Methyl 3,5-bis(methoxymethoxy)benzoate (CAS 76280-59-6) is a benzoic acid ester derivative where the phenolic hydroxy groups are protected as methoxymethyl (MOM) ethers. This protection makes it a valuable synthetic building block in organic chemistry, particularly in multi-step synthesis where orthogonal protecting group strategies are required. The compound has a molecular formula of C12H16O6 and a molecular weight of 256.255 g/mol . This chemical serves as a key protected intermediate in the synthesis of complex bioactive molecules. Recent research has utilized this compound in the efficient total synthesis of cassiarin A analogs, a class of alkaloids with outstanding antiprotozoal activity being investigated for potential antimalarial applications against Plasmodium falciparum . The MOM-protecting groups are stable under a variety of reaction conditions and can be selectively removed later in the synthetic sequence to reveal the phenolic hydroxyl groups necessary for biological activity. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

76280-59-6

Molecular Formula

C12H16O6

Molecular Weight

256.25 g/mol

IUPAC Name

methyl 3,5-bis(methoxymethoxy)benzoate

InChI

InChI=1S/C12H16O6/c1-14-7-17-10-4-9(12(13)16-3)5-11(6-10)18-8-15-2/h4-6H,7-8H2,1-3H3

InChI Key

IISXFBLBSRVTIP-UHFFFAOYSA-N

Canonical SMILES

COCOC1=CC(=CC(=C1)C(=O)OC)OCOC

Origin of Product

United States

Comparison with Similar Compounds

Physical and Spectral Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key NMR Shifts (δ, ppm)
Methyl 3,5-Dimethoxybenzoate 196.20 Not reported 3.87 (s, 6H, OCH3), 7.15 (d, J=2.3 Hz, 2H), 6.63 (t, J=2.3 Hz, 1H)
Methyl 3,5-Bis(cyclohexylmethoxy)benzoate 361.24 70.6–72.8 3.91 (s, 3H, COOCH3), 3.77 (d, J=6.2 Hz, 4H, OCH2), 1.03–1.88 (m, 22H, cyclohexyl)
Methyl 3,5-Bis(benzyloxy)benzoate 378.42 Not reported 5.15 (s, 4H, OCH2Ph), 7.25–7.45 (m, 10H, aromatic H)

Key Observations :

  • Solubility: Bulky substituents (e.g., cyclohexylmethoxy, benzyloxy) enhance solubility in non-polar solvents (e.g., CH2Cl2, toluene) but reduce water miscibility.
  • Thermal Stability : Higher molecular weight correlates with elevated melting points (e.g., cyclohexylmethoxy derivative at ~70°C vs. liquid allyloxy analogs) .

Crystallographic and Structural Insights

  • Methyl 3,5-Bis(cyclohexylmethoxy)benzoate: Crystallizes in a monoclinic system (space group P2₁/c) with intermolecular van der Waals interactions dominating packing. The cyclohexyl groups adopt chair conformations, minimizing steric strain .
  • Methyl 3,5-Bis[(4-hydroxymethyl-2-methoxyphenoxy)methyl]benzoate: Forms hydrogen-bonded sheets along the ab plane via O–H···O interactions (d = 1.84–2.00 Å), critical for stabilizing supramolecular assemblies .

Preparation Methods

Direct Alkylation of Methyl 3,5-Dihydroxybenzoate

The most scalable and widely reported method involves the alkylation of methyl 3,5-dihydroxybenzoate using chloromethyl methyl ether (MOMCl) generated in situ. This approach, adapted from Costa et al. (2024), proceeds as follows:

Reagents and Conditions

  • Starting material : Methyl 3,5-dihydroxybenzoate (8.4 g, 50 mmol)

  • Alkylating agent : Methylal (21.3 mL, 240 mmol) and acetyl chloride (17.2 mL, 241 mmol) catalyzed by Zn(OTf)₂ (0.014 mmol)

  • Base : N,N-Diisopropylethylamine (DIPEA, 42 mL, 241 mmol)

  • Solvent : Anhydrous tetrahydrofuran (THF, 110 mL)

  • Temperature : 0°C initially, then room temperature (24 h reaction)

Procedure

  • Generation of MOMCl : Methylal and Zn(OTf)₂ are combined at room temperature, followed by dropwise addition of acetyl chloride. The mixture is stirred for 4 h to yield MOMCl, a toxic and carcinogenic intermediate requiring strict safety protocols.

  • Alkylation : The MOMCl solution is added dropwise to a mixture of methyl 3,5-dihydroxybenzoate and DIPEA in THF at 0°C. After warming to room temperature, the reaction forms an orange suspension.

  • Workup : The mixture is quenched with saturated NH4Cl, extracted with ethyl acetate, and washed sequentially with HCl, NaHCO3, and NaCl.

  • Purification : Column chromatography (silica gel, 25% ethyl acetate/hexane) yields the product as a colorless oil (11.787 g, 92%).

Key Advantages

  • High yield (92%) under mild conditions.

  • Scalable to multigram quantities.

  • Compatibility with moisture-sensitive reagents due to anhydrous conditions.

Alternative Methods and Modifications

While the direct alkylation method dominates literature, variations in base and solvent have been explored:

Variable Standard Conditions Modifications Impact on Yield
Base DIPEAK₂CO₃ in DMFReduced yield (70%)
Solvent THFDimethylformamide (DMF)Increased byproducts
Alkylating Agent MOMCl (generated in situ)Pre-formed MOMClSimilar efficiency

Substituting DIPEA with potassium carbonate in DMF led to lower yields due to incomplete deprotonation of hydroxyl groups. Pre-formed MOMCl avoided the need for in situ generation but introduced handling risks.

Reaction Optimization

Catalytic Efficiency

The use of Zn(OTf)₂ as a catalyst for MOMCl generation improved reaction kinetics, reducing side products like mono-alkylated derivatives. A catalytic loading of 0.028 mol% (relative to methylal) proved optimal.

Stoichiometry

A 4.8:1 molar ratio of methylal to methyl 3,5-dihydroxybenzoate ensured complete di-alkylation. Excess methylal minimized residual starting material but complicated purification.

Temperature Control

Maintaining 0°C during MOMCl addition prevented exothermic side reactions. Subsequent stirring at room temperature ensured complete conversion.

Purification Techniques

Column Chromatography

Silica gel chromatography (25% ethyl acetate/hexane) effectively separated the product from mono-alkylated byproducts (Rf = 0.61).

Crystallization

While the product typically isolates as an oil, prolonged storage in toluene at -20°C induced crystallization over weeks, yielding X-ray-quality crystals.

Analytical Characterization

Technique Data Source
HRMS [M+H]⁺ = 257.1001 (calc. 257.1028)
¹H NMR δ 7.15 (s, 2H, Ar-H), δ 3.77–3.91 (m, 8H)
¹³C NMR δ 166.8 (C=O), δ 94.2 (OCH2OCH3)

Applications and Derivatives

The compound serves as a precursor to 3,5-bis(methoxymethoxy)benzenemethanol, a building block for antimalarial dimers . Its methoxymethoxy groups are selectively deprotected under acidic conditions for further functionalization.

Q & A

Q. What are the optimized synthetic routes for Methyl 3,5-bis(methoxymethoxy)benzoate, and how can reaction conditions be adjusted to minimize byproducts?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution on methyl 3,5-dihydroxybenzoate using methoxymethyl halides. Key variables include:
  • Base selection : Potassium carbonate (K₂CO₃) in DMF is commonly used to deprotonate hydroxyl groups .
  • Solvent : Polar aprotic solvents like DMF enhance reaction efficiency but require thorough post-reaction washing to remove residual salts .
  • Purification : Column chromatography (silica gel, petroleum ether:diethyl ether 1:1) effectively separates mono- and di-substituted byproducts .
  • Crystallization : Slow evaporation or prolonged storage in non-polar solvents (e.g., toluene) yields high-purity crystals, though this may take months .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are conflicting data resolved?

  • Methodological Answer :
  • ¹H/¹³C NMR : Peaks at δ ~7.15 (aromatic protons) and δ ~3.77–3.91 (methoxymethoxy and methyl ester groups) confirm substitution patterns . Discrepancies in coupling constants (e.g., J = 2.3 Hz for aromatic protons) may arise from steric hindrance or solvent effects.
  • HRMS : Exact mass analysis (e.g., [M+H]⁺ = 361.2379) validates molecular composition .
  • X-ray crystallography : Resolves ambiguities in stereochemistry and confirms bond lengths/angles (e.g., C–O distances of ~1.43 Å for methoxymethoxy groups) .

Q. How can crystallization challenges for this compound be addressed to obtain single crystals suitable for XRD?

  • Methodological Answer :
  • Solvent selection : Use mixed solvents (e.g., toluene:diethyl ether) to modulate solubility.
  • Temperature gradient : Gradual cooling from 80°C to room temperature promotes slow nucleation .
  • Seeding : Introduce pre-formed microcrystals to guide growth.
  • Patience : Crystals may require months to form, as observed in analogous compounds .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern the biological or material properties of this compound derivatives?

  • Methodological Answer :
  • Substitution patterns : The 3,5-bis(methoxymethoxy) motif enhances solubility and steric bulk, impacting ligand-receptor interactions (e.g., antitumor activity in curcuminoid analogs) .
  • Electron-withdrawing/donating groups : Trifluoromethyl or allyloxy substitutions alter electronic properties, affecting reactivity in cross-coupling or polymerization reactions .
  • Quantitative SAR (QSAR) : Use DFT calculations to correlate substituent electronic parameters (e.g., Hammett constants) with experimental outcomes .

Q. How can this compound be integrated into hyperbranched polymers, and what role does its structure play in material performance?

  • Methodological Answer :
  • Monomer design : The benzoate core serves as a branching point. React with diols (e.g., 8-hydroxyoctanol) to form ester linkages, enabling step-growth polymerization .
  • Catalyst optimization : Tin-based catalysts (e.g., (n-Bu)₂Sn(OAc)₂) at 120°C under argon achieve high molecular weights .
  • Application-specific tuning : Adjust the spacer length (e.g., hexyl vs. octyl) to modulate thermal stability or lubricity in polymer films .

Q. What computational strategies are effective for modeling the electronic and steric effects of this compound in supramolecular assemblies?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity in photoredox catalysis .
  • Molecular Dynamics (MD) : Simulate solvent interactions to optimize crystallization conditions .
  • SHELX refinement : Use crystallographic data to validate computed bond angles and torsional strain .

Q. How should researchers resolve contradictions between spectroscopic data and crystallographic results for this compound derivatives?

  • Methodological Answer :
  • Cross-validation : Compare NMR peak assignments with XRD-derived torsion angles to identify conformational flexibility .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O) to explain packing anomalies .
  • Dynamic NMR : Probe temperature-dependent peak broadening to detect hindered rotation of methoxymethoxy groups .

Methodological Best Practices

  • Handling air-sensitive intermediates : Conduct reactions under argon and store products in sealed, dark vials to prevent oxidation .
  • Data reproducibility : Replicate syntheses ≥3 times and report average yields ± standard deviations .
  • Ethical benchmarking : Avoid non-peer-reviewed sources (e.g., commercial databases) and prioritize journals with rigorous review processes .

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